2,7-Dinitro-9,10-phenanthrenedione

Übersicht

Beschreibung

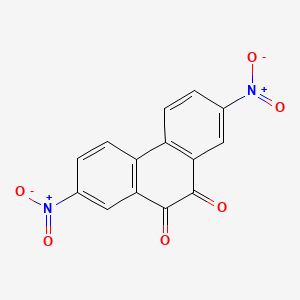

2,7-Dinitro-9,10-phenanthrenedione is an organic compound with the molecular formula C14H6N2O6 It is a derivative of 9,10-phenanthrenequinone, characterized by the presence of two nitro groups at the 2 and 7 positions on the phenanthrene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitro-9,10-phenanthrenedione typically involves the nitration of 9,10-phenanthrenequinone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the phenanthrene ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Reduction to Diamino Derivatives

2,7-Dinitro-9,10-phenanthrenedione undergoes nitro group reduction to form 2,7-diamino-9,10-phenanthrenedione (DAPQ), a precursor for covalent organic frameworks (COFs) and chemosensors.

Reaction Conditions :

Characterization Data :

-

¹H NMR (DMSO-d₆) : δ 7.61 (d, J = 8.6 Hz, 2H), 7.06 (d, J = 2.5 Hz, 2H), 6.82 (dd, J = 8.6, 2.5 Hz, 2H) .

Failed Method :

Bromination in Mixed Acid Media

The compound undergoes regioselective bromination under strongly acidic conditions, yielding mono- and dibrominated derivatives.

Reaction Conditions :

Key Observations :

-

Bromination occurs preferentially at positions ortho/para to existing nitro groups due to electronic and steric effects .

-

Trinitro derivatives resist further bromination under these conditions .

Formation of Dioximes

The diketone groups react with hydroxylamine to form dioximes, enabling metal-ion sensing applications.

Reaction Conditions :

Characterization Data :

Application :

-

The dioxime derivative acts as a chemosensor for Fe³⁺ and Cr³⁺, showing fluorescence quenching (Fe³⁺) or enhancement (Cr³⁺) .

Stability Under Nitration Conditions

This compound resists further nitration under standard conditions, requiring extreme measures for trinitro derivative synthesis:

Wissenschaftliche Forschungsanwendungen

Synthesis Process

- Reagents : 9,10-phenanthrenequinone, fuming nitric acid, sulfuric acid.

- Procedure : The reaction mixture is refluxed to facilitate the nitration process.

- Yield : Approximately 61% yield of pure 2,7-dinitro-9,10-phenanthrenedione can be achieved .

Organic Electronics

This compound serves as a precursor for synthesizing organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form extended conjugated systems enhances charge transport properties essential for these applications.

| Application | Description | Performance Metrics |

|---|---|---|

| OFETs | Utilized in the fabrication of thin-film transistors with improved mobility. | Mobility > 0.5 cm²/V·s |

| OLEDs | Acts as an emitter material in light-emitting devices. | External quantum efficiency up to 39.1% |

Environmental Monitoring

Due to its ability to complex with heavy metals, derivatives of this compound are explored as chemosensors for detecting environmental pollutants such as Fe(III) ions. The fluorescence response varies significantly with different metal ions, allowing for selective detection.

| Metal Ion | Response Type | Observations |

|---|---|---|

| Cr³⁺ | Enhancement | Increased fluorescence |

| Fe³⁺ | Quenching | Decreased fluorescence |

Analytical Chemistry

The compound is also employed in analytical methods for quantifying nitroaromatic compounds in environmental samples. Its high sensitivity and selectivity make it suitable for use in chromatographic techniques.

Case Study 1: Development of Organic Photovoltaics

Research demonstrated the efficacy of incorporating this compound into organic photovoltaic cells (OPVs). The compound's unique electronic properties contributed to enhanced light absorption and improved power conversion efficiencies.

Case Study 2: Heavy Metal Detection

A study utilized a phenanthrene-based bis-oxime chemosensor derived from this compound for selective detection of Fe(III) ions in water samples. The sensor exhibited a significant fluorescence change upon metal ion binding .

Wirkmechanismus

The mechanism of action of 2,7-Dinitro-9,10-phenanthrenedione involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound can also form charge transfer complexes with electron-rich molecules, influencing various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

1,3,6-Trinitro-9,10-phenanthrenequinone: Contains an additional nitro group, making it a stronger electron acceptor.

3,6-Dinitro-9,10-phenanthrenequinone: Similar structure but with nitro groups at different positions, affecting its chemical properties.

Uniqueness: 2,7-Dinitro-9,10-phenanthrenedione is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of complexes it can form. This positioning also affects its electronic properties, making it distinct from other nitro-substituted phenanthrenequinones.

Biologische Aktivität

2,7-Dinitro-9,10-phenanthrenedione (CAS No. 604-94-4) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, environmental science, and material science. Understanding its biological activity is crucial for assessing its potential therapeutic applications and environmental impact.

Chemical Structure and Properties

This compound features a phenanthrene backbone with two nitro groups at the 2 and 7 positions and a diketone functional group at the 9 and 10 positions. This structure contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that quinone derivatives, including this compound, exhibit antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress in cells. The mechanism involves the donation of electrons from the quinone structure to reactive oxygen species (ROS), which mitigates cellular damage.

Enzymatic Interactions

The compound has been studied for its interactions with various enzymes, particularly those involved in redox reactions. For instance, it can act as a substrate for NADPH quinone reductase, an enzyme that plays a significant role in detoxifying quinones and preventing oxidative damage . Studies have shown that the presence of nitro groups can influence the compound's ability to inhibit or activate certain enzymatic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Results indicate that at specific concentrations, the compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Environmental Impact

Another study focused on the environmental implications of this compound as a pollutant. The research assessed its toxicity on aquatic organisms and revealed that exposure led to alterations in enzyme activities related to oxidative stress response. These findings underscore the need for monitoring this compound in environmental samples due to its toxicological effects on wildlife .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2,7-dinitrophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(13)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJKDKBQGPHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209160 | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-94-4 | |

| Record name | 2,7-Dinitro-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrenequinone, 2,7-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.